molecular formula C14H13N3O4 B2388213 N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448132-50-0

N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2388213
CAS No.: 1448132-50-0
M. Wt: 287.275
InChI Key: CMWYIJOTOOGSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a benzo[d][1,3]dioxole (benzodioxole) moiety via a carboxamide linkage. The benzodioxole group is known to enhance metabolic stability and bioavailability, while the pyrazolo-oxazine core contributes to target binding and selectivity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-14(10-7-13-17(16-10)4-1-5-19-13)15-9-2-3-11-12(6-9)21-8-20-11/h2-3,6-7H,1,4-5,8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWYIJOTOOGSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCO4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is a versatile technique for forming carbon-nitrogen bonds . The reaction conditions often involve the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate . The process may also include steps like bromination using N-bromosuccinimide (NBS) and subsequent coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These methods would likely involve optimizing the reaction conditions for higher yields and purity, using industrial-grade reagents and catalysts, and employing techniques such as continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active analogs. Below is a detailed comparison of its key features relative to similar molecules:

Core Scaffold and Substitution Patterns

  • GDC-2394: (S)-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide Structural Similarity: Both compounds share the pyrazolo[5,1-b][1,3]oxazine core. Key Differences: GDC-2394 incorporates a sulfonamide group at position 3 and a methylamino substituent at position 6, enhancing solubility and reducing renal toxicity compared to earlier analogs . Activity: GDC-2394 is a potent NLRP3 inhibitor (IC₅₀ < 10 nM) with optimized pharmacokinetics for clinical use .
  • PDE4C Inhibitors () :

    • Examples :

3-(4-Cyano-5-fluoro-2-methylphenyl)-N-cyclopropyl-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (IC₅₀ = 108 nM)

3-(4-Chloro-2-methylphenyl)-N-cyclopropyl-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (IC₅₀ = 160 nM)

  • Comparison : These analogs lack the benzodioxole moiety but retain the pyrazolo-oxazine-carboxamide framework. Substitutions at positions 3 and 6 influence PDE4C inhibitory activity .

  • S368-1101 () : 6-(2H-1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide
    • Structural Similarity : Shares the benzodioxole-carboxamide motif but differs in pyrazolo-oxazine substitution (position 6 vs. position 2) and the 3-chlorobenzyl group.
    • Implications : Positional isomerism may alter target selectivity or solubility .

Benzodioxole-Containing Analogs

  • B20 () : 4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide

    • Comparison : B20 uses a benzodioxole linked to a benzamide group, differing in the absence of the pyrazolo-oxazine core. This reduces conformational rigidity compared to the target compound .
  • Compound 28 () : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

    • Comparison : Replaces pyrazolo-oxazine with a benzimidazole-acetamide scaffold, likely shifting activity toward indoleamine 2,3-dioxygenase (IDO1) inhibition .

Enzyme Inhibition

Compound Target IC₅₀/Ki Key Structural Features
GDC-2394 NLRP3 <10 nM Sulfonamide at C3, methylamino at C6
PDE4C Inhibitor (Example 1) Phosphodiesterase 4C 108 nM Cyclopropyl-carboxamide, fluoro substituents
Target Compound Unknown Not reported Benzodioxole-carboxamide at C2

Solubility and Toxicity

  • GDC-2394: Basic amine substituents (e.g., methylamino) improve aqueous solubility, mitigating renal toxicity seen in earlier analogs .

Research Findings and Clinical Relevance

  • The target compound’s benzodioxole group may confer metabolic advantages but requires evaluation for NLRP3 activity .
  • PDE4C Inhibitors : Structural analogs in demonstrate that substitutions on the pyrazolo-oxazine ring significantly modulate potency, suggesting the target compound could be tailored for similar targets .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on existing research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrazolo[5,1-b][1,3]oxazine core fused with a benzo[d][1,3]dioxole moiety. The structural characteristics contribute to its biological interactions, particularly through the carboxamide functional group known for enhancing solubility and bioavailability.

Anticancer Activity

Several studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of benzodioxole and pyrazolo compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-716.19 ± 1.35Apoptosis induction
Compound BHCT-11617.16 ± 1.54Cell cycle arrest

Anti-inflammatory Effects

Research has demonstrated that compounds containing the benzo[d][1,3]dioxole structure can modulate inflammatory pathways. For example:

  • A study indicated that certain derivatives exhibited a reduction in pro-inflammatory cytokines like IL-6 and TNF-α upon treatment with specific cell lines .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Angiogenesis : Similar compounds have shown the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis.
  • Cytotoxicity : The compound's structure facilitates binding to cellular targets leading to cytotoxic effects against tumor cells.
  • Modulation of Immune Responses : By affecting cytokine release, the compound may help regulate immune responses in inflammatory conditions.

Study on Anticancer Activity

A recent study investigated the anticancer potential of a series of pyrazolo derivatives similar to this compound. The results showed promising cytotoxic activity across multiple cancer cell lines:

  • MCF-7 and HCT-116 showed significant sensitivity with IC50 values below 20 µM.

Study on Inflammatory Response

Another study focused on the anti-inflammatory properties of benzodioxole derivatives. The findings suggested that treatment with these compounds led to a marked decrease in inflammatory markers in vitro:

TreatmentIL-6 Reduction (%)TNF-α Reduction (%)
Control00
Compound C4550

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.